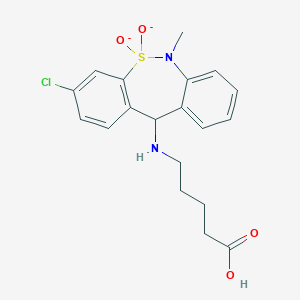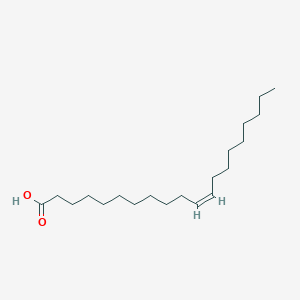
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and potential applications. It is a potent and selective inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. In
Applications De Recherche Scientifique
Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride has several potential scientific research applications. It has been found to be a potent and selective inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This makes it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. It has also been found to have anti-inflammatory properties and could be used in the development of drugs for the treatment of inflammatory diseases.
Mécanisme D'action
The mechanism of action of Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride involves the inhibition of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. This inhibition leads to an increase in the levels of acetylcholine and other neurotransmitters in the brain, which can improve cognitive function. It also has anti-inflammatory properties, which could be due to the inhibition of the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models, which could make it a potential candidate for the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. It also has anti-inflammatory properties, which could be useful in the development of drugs for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride in lab experiments is its potent and selective inhibition of certain enzymes. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation is that it is a synthetic compound and may not accurately reflect the effects of natural compounds in biological systems.
Orientations Futures
There are several future directions for the research on Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride. One direction is the development of drugs for the treatment of Alzheimer's disease and other neurological disorders. Another direction is the development of drugs for the treatment of inflammatory diseases. Further research is also needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine and biology.
Conclusion:
This compound is a synthetic compound that has several potential scientific research applications. It is a potent and selective inhibitor of certain enzymes and has been found to have a range of biochemical and physiological effects. Further research is needed to fully understand the mechanism of action of this compound and its potential applications in medicine and biology.
Méthodes De Synthèse
The synthesis of Delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlorophenyl)-, hydrochloride is a complex process that involves several steps. The initial step involves the reaction of p-chlorobenzaldehyde with diethyl malonate in the presence of sodium ethoxide to form a β-keto ester. The β-keto ester is then condensed with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then cyclized with phosphorous oxychloride to form the oxadiazoline ring. Finally, the resulting compound is reacted with 3-diethylamino-1-chloropropane hydrochloride to form this compound.
Propriétés
| 102504-39-2 | |
Formule moléculaire |
C15H22Cl2N3O- |
Poids moléculaire |
331.3 g/mol |
Nom IUPAC |
3-[2-(4-chlorophenyl)-2,3-dihydro-1,3,4-oxadiazol-5-yl]-N,N-diethylpropan-1-amine;chloride |
InChI |
InChI=1S/C15H22ClN3O.ClH/c1-3-19(4-2)11-5-6-14-17-18-15(20-14)12-7-9-13(16)10-8-12;/h7-10,15,18H,3-6,11H2,1-2H3;1H/p-1 |
Clé InChI |
DCFAHXHYLDHEFX-UHFFFAOYSA-M |
SMILES |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
SMILES canonique |
CCN(CC)CCCC1=NNC(O1)C2=CC=C(C=C2)Cl.[Cl-] |
Synonymes |
delta(sup 4)-1,2,4-Oxadiazoline, 5-(3-(diethylamino)propyl)-3-(p-chlor ophenyl)-, hydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















